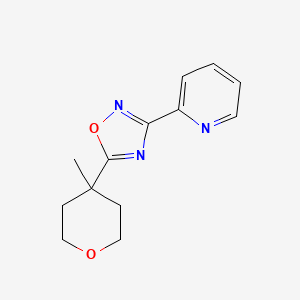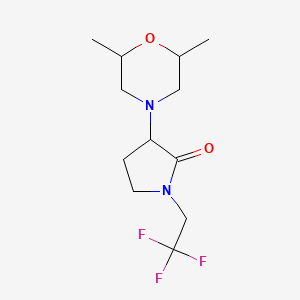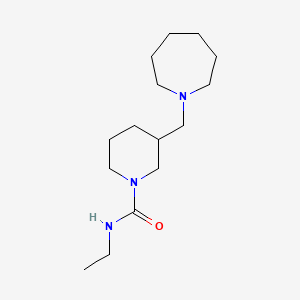
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide, also known as CFM-2, is a synthetic compound that has shown potential as a tool for studying pain signaling pathways. CFM-2 is a small molecule that selectively inhibits the activity of a protein called TRPA1, which plays a role in the detection of noxious stimuli and the initiation of pain signaling in the nervous system.
作用機序
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide works by binding to a specific site on the TRPA1 protein, preventing its activation by noxious stimuli. This inhibition of TRPA1 activity leads to a decrease in the initiation of pain signaling pathways in the nervous system. 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been shown to be selective for TRPA1, with little to no effect on other ion channels or receptors.
Biochemical and Physiological Effects
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been shown to have potent analgesic effects in animal models of pain. In these studies, 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide was able to reduce pain behaviors in response to noxious stimuli, such as heat or mechanical pressure. 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to tissue injury.
実験室実験の利点と制限
One advantage of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide is its selectivity for TRPA1, making it a useful tool for studying the role of this protein in pain signaling pathways. However, one limitation of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols. Additionally, 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide and TRPA1. One area of interest is the role of TRPA1 in chronic pain conditions, such as neuropathic pain or migraine. Another area of interest is the development of more potent and selective TRPA1 inhibitors, which could have therapeutic potential for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the physiological and biochemical effects of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide and other TRPA1 inhibitors.
合成法
The synthesis of 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide involves several steps, starting with the reaction of 6-methoxypyridin-3-amine with 2-chloro-6-fluorobenzoyl chloride to yield 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)benzamide. This intermediate is then reacted with methylmagnesium bromide to yield 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been used in several scientific research studies to investigate the role of TRPA1 in pain signaling pathways. TRPA1 is a calcium-permeable ion channel that is activated by a variety of noxious stimuli, including cold, heat, and reactive chemicals. Activation of TRPA1 leads to the initiation of pain signaling pathways in the nervous system. 2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide has been shown to selectively inhibit the activity of TRPA1, making it a useful tool for studying the role of this protein in pain signaling.
特性
IUPAC Name |
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-18(9-6-7-12(20-2)17-8-9)14(19)13-10(15)4-3-5-11(13)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDHECUHARCBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(6-methoxypyridin-3-yl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)

![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)

![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)
![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)